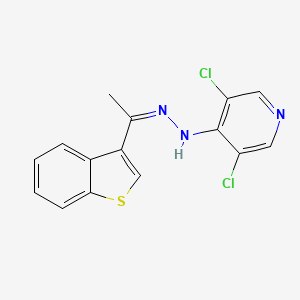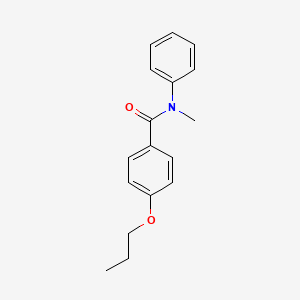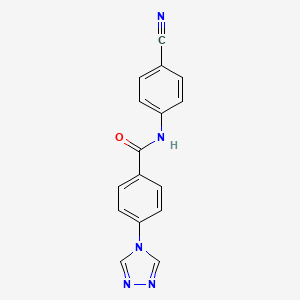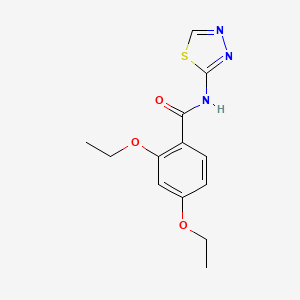
1-(1-benzothien-3-yl)ethanone (3,5-dichloro-4-pyridinyl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-benzothien-3-yl)ethanone (3,5-dichloro-4-pyridinyl)hydrazone, also known as BTE-4, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BTE-4 is a hydrazone derivative that has been synthesized through different methods, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
1-(1-benzothien-3-yl)ethanone (3,5-dichloro-4-pyridinyl)hydrazone exerts its biological activity through various mechanisms, including the inhibition of tubulin polymerization, induction of oxidative stress, and activation of caspases. This compound has been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. This compound has also been found to induce oxidative stress by increasing the production of reactive oxygen species, leading to apoptosis in cancer cells.
Biochemical and physiological effects:
This compound has been found to exhibit various biochemical and physiological effects, including antitumor, antifungal, and insecticidal activities. This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been found to exhibit antifungal activity against various plant pathogenic fungi, including Botrytis cinerea and Rhizoctonia solani. In addition, this compound has been shown to exhibit insecticidal activity against the cotton bollworm.
Avantages Et Limitations Des Expériences En Laboratoire
1-(1-benzothien-3-yl)ethanone (3,5-dichloro-4-pyridinyl)hydrazone has several advantages for lab experiments, including its ability to induce apoptosis in cancer cells and its potential use as a fungicide and insecticide. However, this compound also has limitations, including its low solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for the study of 1-(1-benzothien-3-yl)ethanone (3,5-dichloro-4-pyridinyl)hydrazone, including the development of more efficient synthesis methods, the investigation of its potential use as a therapeutic agent in cancer treatment, and the exploration of its potential use as a fungicide and insecticide in agriculture. In addition, the study of this compound's mechanism of action and its biochemical and physiological effects can provide insights into its potential applications in various fields.
Méthodes De Synthèse
1-(1-benzothien-3-yl)ethanone (3,5-dichloro-4-pyridinyl)hydrazone can be synthesized through various methods, including the reaction of 1-(1-benzothien-3-yl)ethanone with 3,5-dichloro-4-pyridinecarboxaldehyde in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.
Applications De Recherche Scientifique
1-(1-benzothien-3-yl)ethanone (3,5-dichloro-4-pyridinyl)hydrazone has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has been explored as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. In agriculture, this compound has been studied for its potential use as a fungicide and insecticide. In material science, this compound has been investigated for its ability to form coordination polymers and metal-organic frameworks.
Propriétés
IUPAC Name |
N-[(Z)-1-(1-benzothiophen-3-yl)ethylideneamino]-3,5-dichloropyridin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3S/c1-9(11-8-21-14-5-3-2-4-10(11)14)19-20-15-12(16)6-18-7-13(15)17/h2-8H,1H3,(H,18,20)/b19-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCAKPDFSPISADD-OCKHKDLRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=C(C=NC=C1Cl)Cl)C2=CSC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC1=C(C=NC=C1Cl)Cl)/C2=CSC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{2-[4-(allyloxy)-3-methoxyphenyl]vinyl}-3-methyl-4-nitroisoxazole](/img/structure/B5349985.png)


![(2,4-dimethoxyphenyl)[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]methanone](/img/structure/B5350005.png)
![3-(benzylthio)[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5350019.png)
![5-[2-(methylthio)phenyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5350027.png)
![5-chloro-1,3-diethyl-2-{2-[methyl(phenyl)amino]vinyl}-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5350039.png)
![methyl (2-{[1-(3-chlorophenyl)-2,5-dioxo-4-imidazolidinylidene]methyl}phenoxy)acetate](/img/structure/B5350041.png)
![1-(1-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)ethanol](/img/structure/B5350052.png)

![(2,5-difluorophenyl)[1-(2-methyl-5-propylpyrimidin-4-yl)piperidin-3-yl]methanone](/img/structure/B5350079.png)
![3-{[(3-chloro-4-methylphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5350084.png)
![3-hydroxy-5-(5-methyl-2-furyl)-1-[2-(4-morpholinyl)ethyl]-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5350088.png)